N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine
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Overview
Description
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is an organic compound commonly used in peptide synthesis. It serves as a protecting group for the amino terminus of arginine, stabilizing the amino acid during the synthesis process. This compound is particularly valuable in the field of biochemistry and molecular biology for its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine typically involves the reaction of N-Fmoc-L-Arginine with 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of arginine.
Common Reagents and Conditions
Bases: Piperidine is commonly used for deprotection reactions.
Solvents: Methanol and acetic acid are frequently used solvents.
Catalysts: No specific catalysts are typically required for the reactions involving this compound.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and various substituted arginine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a protecting group in the synthesis of peptides and proteins, ensuring the stability of the amino acid during the synthesis process.
Biochemistry: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Molecular Biology: It is employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Industrial Applications: The compound is used in the production of various peptide-based products, including pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine involves its role as a protecting group. The Fmoc group protects the amino terminus of arginine, preventing unwanted reactions during peptide synthesis. The sulfonyl group provides additional stability to the molecule, ensuring that the arginine remains intact until the desired point in the synthesis process. The deprotection step, typically involving piperidine, removes the Fmoc group, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-D-Arginine: This compound is the D-enantiomer of the L-arginine derivative and is used in similar applications.
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Lysine: Similar to the arginine derivative, this compound is used as a protecting group for lysine in peptide synthesis.
Uniqueness
N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is unique due to its specific combination of protecting groups, which provide both stability and ease of removal. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the synthesis process is required.
Properties
Molecular Formula |
C31H36N4O7S |
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Molecular Weight |
608.7 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-[9H-fluoren-9-ylmethoxycarbonyl-(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35(26(29(36)37)14-9-15-34-30(32)33)31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,36,37)(H4,32,33,34) |
InChI Key |
DBQJWBHUGJYDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N(C(CCCN=C(N)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C)OC |
Origin of Product |
United States |
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